

Application Notes and Protocols for the CDK2 Inhibitor PF-06873600

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Compound of Interest

Compound Name: Cdk2-IN-25

Cat. No.: B12362423

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Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.^{[1][2]} Its activity is essential for the initiation of DNA synthesis.

Dysregulation of the CDK2 signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. PF-06873600 (also known as Ebvaciclib) is a potent and selective inhibitor of CDK2, as well as CDK4 and CDK6.^{[3][4]} This document provides detailed application notes and protocols for researchers utilizing PF-06873600 to study CDK2 function in a cellular context.

Quantitative Data Summary

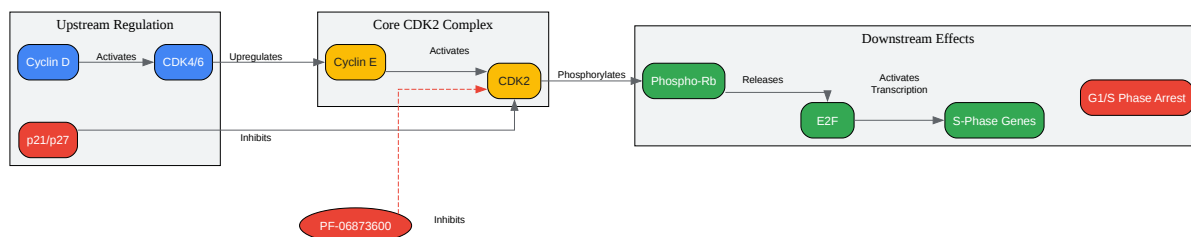
The working concentration of PF-06873600 can vary depending on the cell line, assay type, and experimental endpoint. Below is a summary of reported potency values to guide initial experimental design.

Parameter	Value	Assay Conditions	Reference
Ki (CDK2)	0.1 nM	Biochemical Assay	[3]
Ki (CDK4)	1.2 nM	Biochemical Assay	[3]
Ki (CDK6)	0.1 nM	Biochemical Assay	[3]
EC50	19 nM, 45 nM	OVCAR-3 Cell Proliferation	[3]
IC50	Sub-nanomolar	Biochemical assays against CDK2/Cyclin E	[5]

Note: It is crucial to determine the optimal working concentration for each specific cell line and experimental setup empirically.

Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1 to S phase transition of the cell cycle.[1][2] A primary mechanism of action is the phosphorylation of the Retinoblastoma protein (Rb), which releases the E2F transcription factor to activate genes required for DNA replication.[2] Inhibition of CDK2 by PF-06873600 is expected to block this cascade, leading to cell cycle arrest at the G1/S boundary.



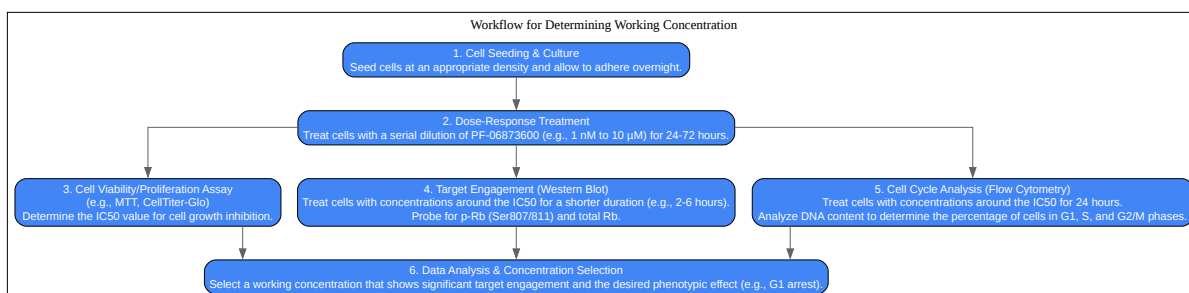
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Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Experimental Protocols

Determining the Optimal Working Concentration of PF-06873600

The following workflow outlines the steps to empirically determine the effective concentration of PF-06873600 in a specific cell line.



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Caption: Experimental workflow for determining the optimal working concentration.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of PF-06873600 on cell proliferation.

Materials:

- Cells of interest
- Complete growth medium
- 96-well cell culture plates
- PF-06873600

- DMSO (vehicle control)
- MTT reagent (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate overnight.
- Prepare serial dilutions of PF-06873600 in complete medium. A typical starting range is from 1 nM to 10 μ M. Include a vehicle-only control (DMSO).
- Remove the medium from the wells and add 100 μ L of the diluted inhibitor or vehicle control.
- Incubate for 48-72 hours.
- Add 10 μ L of MTT reagent to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Western Blot for Phospho-Rb (Target Engagement)

This protocol assesses the direct effect of PF-06873600 on the phosphorylation of its downstream target, Rb.

Materials:

- Cells of interest

- 6-well cell culture plates
- PF-06873600
- DMSO
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-Rb (Ser807/811)
 - Mouse anti-total Rb
 - Mouse anti- β -Actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- ECL detection reagent

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with selected concentrations of PF-06873600 (e.g., 0.1x, 1x, and 10x the IC₅₀) and a vehicle control for 2-6 hours.
- Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Determine protein concentration using a BCA assay.

- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane with TBST and visualize bands using an ECL detection reagent and an imaging system. A decrease in the p-Rb signal relative to total Rb indicates target engagement.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of PF-06873600 on cell cycle distribution.

Materials:

- Cells of interest
- 6-well cell culture plates
- PF-06873600
- DMSO
- PBS
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with selected concentrations of PF-06873600 and a vehicle control for 24 hours.
- Harvest both adherent and floating cells, and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
- Incubate at -20°C for at least 2 hours (or overnight).
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
- Analyze the samples on a flow cytometer.
- Gate the cell populations and analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G1 phase is the expected outcome of CDK2 inhibition.

Conclusion

PF-06873600 is a potent inhibitor of CDK2, CDK4, and CDK6 that can be used to investigate the role of these kinases in cell cycle regulation and cancer biology. The protocols provided herein offer a framework for determining the effective working concentration of this inhibitor and for assessing its biological effects on cell proliferation, target engagement, and cell cycle progression. It is recommended that researchers optimize these protocols for their specific cellular models to ensure robust and reproducible results.

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